Physical Property Differentiation: Lipophilicity (LogP) Comparison with Unsubstituted Benzenesulfonamide
The 3-methoxy substituent significantly modulates the compound's lipophilicity relative to the unsubstituted 4-aminobenzenesulfonamide (sulfanilamide) baseline, thereby affecting its solubility profile and permeability predictions for biological assays. The computed XLogP3 value for 4-Amino-3-methoxybenzenesulfonamide is -0.2 [1]. This represents a substantial increase in predicted lipophilicity compared to sulfanilamide (XLogP3 ≈ -0.62 to -0.72) [2], which is a relevant comparator due to its role as the core unsubstituted sulfonamide scaffold.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | Sulfanilamide (4-Aminobenzenesulfonamide); XLogP3 ≈ -0.62 to -0.72 [2] |
| Quantified Difference | Increase of approximately 0.42-0.52 log units (approximately 2.6-3.3× higher predicted partition coefficient). |
| Conditions | Computed by XLogP3 algorithm (atomistic and knowledge-based method), PubChem 2025.04.14 release. |
Why This Matters
This difference in lipophilicity alters the compound's retention time in reversed-phase chromatography and its predicted passive membrane permeability, making it a chemically distinct entity for biological screening applications relative to the unsubstituted baseline.
- [1] PubChem. (2026). 4-Amino-3-methoxybenzenesulfonamide. PubChem Compound Summary, CID 13668246. View Source
- [2] PubChem. (2026). Sulfanilamide. PubChem Compound Summary, CID 5333. View Source
